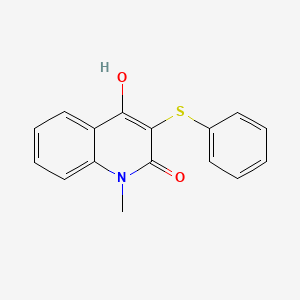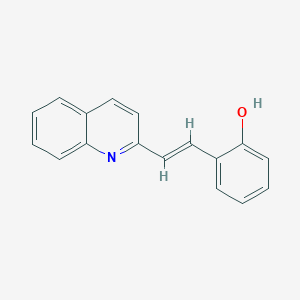
4-Nitrophenyl nicotinate
Übersicht
Beschreibung
4-Nitrophenyl nicotinate is a useful research compound. Its molecular formula is C12H8N2O4 and its molecular weight is 244.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrophenyl nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kinetic Studies and Reaction Mechanisms : Kim, Shin, and Um (2014) conducted a kinetic study on nucleophilic substitution reactions of 4-nitrophenyl nicotinate with cyclic secondary amines, focusing on factors influencing reactivity and the reaction mechanism (Kim, Shin, & Um, 2014).
Pharmaceutical Production : Yang et al. (2018) demonstrated the use of 4-nitrophenyl nicotinate in the catalytic hydrogenation of functionalized active pharmaceutical ingredients (APIs) in a micro-packed bed reactor, emphasizing advancements in flow-chemistry for pharmaceutical manufacturing (Yang et al., 2018).
Catalysis and Inhibition in Organic Reactions : Choi, Hong, and Um (2011) reported on the catalysis and inhibition in nucleophilic substitution reactions of 4-nitrophenyl nicotinate with alkali metal ethoxides, providing insights into the electrophilicity of the carbonyl carbon atom (Choi, Hong, & Um, 2011).
Chemical Analysis and Quantitation Methods : Almási, Fischer, and Perjési (2006) developed an ion-pair HPLC method for the simultaneous quantitation of 4-nitrophenol and its conjugates, a technique important for studying drug metabolism (Almási, Fischer, & Perjési, 2006).
Protein Crosslinking and Affinity Labeling : Jelenc, Cantor, and Simon (1978) explored 4-nitrophenyl ethers, including 4-nitrophenyl nicotinate, as high-yield photoreagents for protein crosslinking and affinity labeling (Jelenc, Cantor, & Simon, 1978).
Surface Modification and Grafting Techniques : Adenier et al. (2005) described the spontaneous grafting of 4-nitrophenyl groups on carbon or metallic surfaces without electrochemical induction, a significant development in surface chemistry (Adenier et al., 2005).
Fluorescent Probes for Medical Research : Feng et al. (2016) developed a novel off-on fluorescent probe using a 4-nitroimidazole-3-hydroxyflavone conjugate for selective detection of hypoxia in tumor cells, highlighting its potential in biomedical research (Feng et al., 2016).
Inducers of Apoptosis in Cancer Research : Cai et al. (2003) identified N-phenyl nicotinamides as potent inducers of apoptosis, a critical discovery for cancer treatment research (Cai et al., 2003).
Raman Spectroscopy in Surface Chemistry : Liu and McCreery (1995) used Raman spectroscopy to study reactions of nitrophenyl groups covalently bonded to glassy carbon, providing insights into the behavior of 4-nitrophenyl-modified surfaces (Liu & McCreery, 1995).
Environmental Remediation : Hunge et al. (2021) employed nickel cobaltite as an active electrode material for 4-nitrophenol reduction, contributing to wastewater treatment technologies (Hunge et al., 2021).
Eigenschaften
IUPAC Name |
(4-nitrophenyl) pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(9-2-1-7-13-8-9)18-11-5-3-10(4-6-11)14(16)17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFXCDOSNZVQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl nicotinate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



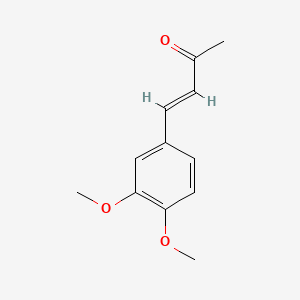
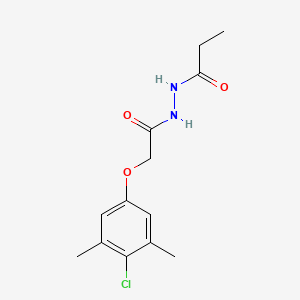
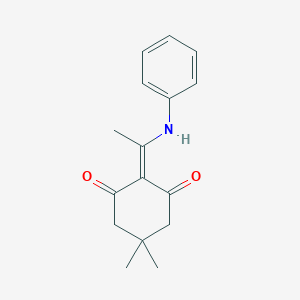
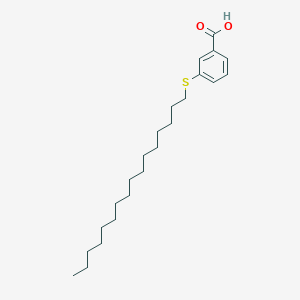
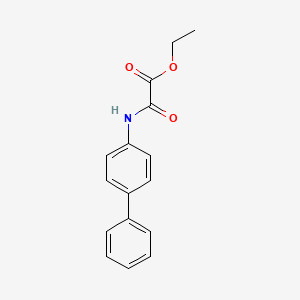

![N-[3-(Trifluoromethyl)phenyl]pyridine-2-ethaneamine](/img/structure/B7772212.png)

